Propane, 1,1-bis(p-methoxyphenyl)-

Description

Systematic Nomenclature and Structural Taxonomy

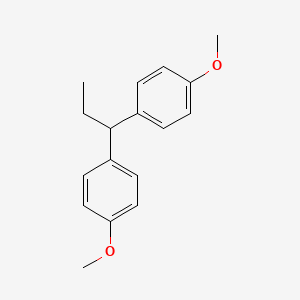

The IUPAC name 1,1-bis(4-methoxyphenyl)propane precisely defines the compound’s architecture: a propane chain ($$ \text{C}3\text{H}8 $$) with two 4-methoxyphenyl groups ($$ \text{C}6\text{H}4\text{OCH}3 $$) bonded to the terminal carbon atoms. The numbering of the propane backbone positions the methoxyphenyl substituents at the first carbon, creating a symmetrical 1,1-diarylpropane system. The methoxy groups ($$ \text{-OCH}3 $$) occupy the para positions on the aromatic rings, as confirmed by spectral data and crystallographic analyses.

Structurally, this compound belongs to the broader class of bis-arylpropanes, which are characterized by two aromatic groups attached to a three-carbon chain. Its taxonomy intersects with derivatives of bisphenol A (BPA), where hydroxyl groups are replaced by methoxy functionalities. Unlike BPA, which features hydroxyl groups, the methoxy substituents in propane, 1,1-bis(p-methoxyphenyl)- confer enhanced lipophilicity and reduced hydrogen-bonding capacity.

Historical Development in Organomethoxyphenyl Chemistry

The synthesis of methoxyphenyl derivatives traces its origins to the late 19th century, with anisole (methoxybenzene) serving as a foundational compound in aromatic ether chemistry. The development of bis-arylpropanes emerged in the mid-20th century, driven by demand for thermally stable polymers and resins. Propane, 1,1-bis(p-methoxyphenyl)-, specifically, gained attention as a model compound for studying steric and electronic effects in diarylpropanes.

Early synthetic routes involved Friedel-Crafts alkylation of anisole with acetone, though these methods often yielded mixtures of regioisomers. Advances in catalysis during the 1980s enabled selective para-substitution, as demonstrated by the use of zeolite catalysts to direct methoxy group placement. The compound’s structural elucidation was further refined through nuclear magnetic resonance (NMR) spectroscopy, which resolved ambiguities in earlier literature regarding substituent orientation.

Position Within Bis-Arylpropane Chemical Space

Within the chemical space of bis-arylpropanes, propane, 1,1-bis(p-methoxyphenyl)- occupies a unique node defined by its symmetric substitution and methoxy functionalization. Compared to lignans—natural dimers of arylpropane units—this synthetic analog lacks the oxygenated bridges and cyclization patterns seen in compounds like pinoresinol or matairesinol. However, its planar aromatic rings and flexible propane backbone make it a valuable scaffold for probing non-covalent interactions, such as $$\pi$$-$$\pi$$ stacking and van der Waals forces.

The compound’s electronic profile distinguishes it from hydroxylated analogs like BPA. Methoxy groups act as electron-donating substituents, increasing the electron density of the aromatic rings and altering reactivity in electrophilic substitution reactions. This property has been exploited in photochemical studies, where the compound serves as a sensitizer due to its extended conjugation.

Table 1: Key Physicochemical Properties of Propane, 1,1-bis(p-methoxyphenyl)-

The compound’s solid-state behavior has been partially characterized. X-ray diffraction studies of related bis-arylpropanes reveal a propensity for crystalline packing driven by methoxy group alignment, though no specific data exists for this derivative. Computational models predict a dihedral angle of approximately 60° between the aromatic rings, minimizing steric clash while allowing partial conjugation.

Properties

CAS No. |

4792-39-6 |

|---|---|

Molecular Formula |

C17H20O2 |

Molecular Weight |

256.34 g/mol |

IUPAC Name |

1-methoxy-4-[1-(4-methoxyphenyl)propyl]benzene |

InChI |

InChI=1S/C17H20O2/c1-4-17(13-5-9-15(18-2)10-6-13)14-7-11-16(19-3)12-8-14/h5-12,17H,4H2,1-3H3 |

InChI Key |

GTTBDBMVXJOGTB-UHFFFAOYSA-N |

Canonical SMILES |

CCC(C1=CC=C(C=C1)OC)C2=CC=C(C=C2)OC |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Propane, 1,1-bis(p-methoxyphenyl)- typically involves the reaction of p-methoxybenzyl chloride with propane in the presence of a strong base such as sodium hydride. The reaction is carried out under anhydrous conditions to prevent the formation of unwanted by-products. The product is then purified using standard techniques such as recrystallization or column chromatography .

Industrial Production Methods

Industrial production of Propane, 1,1-bis(p-methoxyphenyl)- follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems ensures high yield and purity of the final product. The reaction conditions are optimized to minimize waste and reduce production costs .

Chemical Reactions Analysis

Types of Reactions

Propane, 1,1-bis(p-methoxyphenyl)- undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

Reduction: Reduction reactions can convert the compound into alcohols or alkanes.

Substitution: The methoxy groups can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

Substitution: Nucleophilic substitution reactions often involve reagents like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu).

Major Products Formed

- p-Methoxybenzaldehyde and p-methoxybenzoic acid. p-Methoxyphenylethanol and p-methoxyphenylethane.

Substitution: Various substituted p-methoxyphenyl derivatives.

Scientific Research Applications

Propane, 1,1-bis(p-methoxyphenyl)- has several applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex organic molecules.

Biology: Investigated for its potential biological activities, including anti-inflammatory and antioxidant properties.

Medicine: Explored as a potential therapeutic agent due to its bioactive properties.

Industry: Utilized in the production of polymers, resins, and other industrial chemicals

Mechanism of Action

The mechanism of action of Propane, 1,1-bis(p-methoxyphenyl)- involves its interaction with various molecular targets. The compound can act as an antioxidant by scavenging free radicals and preventing oxidative damage. It may also inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects .

Comparison with Similar Compounds

Comparison with Similar Compounds

Methoxychlor (1,1,1-Trichloro-2,2-bis(p-methoxyphenyl)ethane)

- Structure : Ethane backbone with two p-methoxyphenyl groups and a trichloromethyl substituent.

- Molecular Formula : C₁₆H₁₅Cl₃O₂.

- Molecular Weight : 345.65 g/mol.

- Physical Properties : Melting point 78°C; crystalline solid; insoluble in water .

- Applications: Insecticide (now restricted due to toxicity concerns).

- Key Differences : Methoxychlor’s ethane backbone and trichloromethyl group enhance its stability and lipophilicity compared to the propane derivative, making it more persistent in the environment .

1,1-Bis(4-methoxyphenyl)propene

- Structure : Propene backbone (C=C) with two p-methoxyphenyl groups.

- Molecular Formula : C₁₇H₁₈O₂.

- Molecular Weight : 254.33 g/mol.

- Key Differences : The double bond in propene increases reactivity, enabling participation in Diels-Alder or polymerization reactions, unlike the saturated propane analog. This compound (CAS 4663-13-2) is used in organic synthesis intermediates .

Dimethyl-Bisphenol A (1,1′-(1-Methylethylidene)bis[4-methoxybenzene])

- Structure : Isopropylidene bridge linking two p-methoxyphenyl groups.

- Molecular Formula : C₁₇H₂₀O₂.

- Molecular Weight : 268.34 g/mol.

- Key Differences : The isopropylidene group enhances thermal stability, making this compound a precursor for high-performance polymers. Unlike the propane derivative, it lacks a flexible hydrocarbon chain, affecting its dielectric properties .

1,1′-Bis(p-methoxyphenyl)cyclohexane

- Structure : Cyclohexane ring substituted with two p-methoxyphenyl groups.

- Research Findings : Exhibits secondary relaxation processes under pressure, similar to the propane derivative, but with altered dynamics due to the cyclohexane ring’s rigidity .

Data Table: Comparative Analysis of Key Compounds

Biological Activity

Introduction

Propane, 1,1-bis(p-methoxyphenyl)- (CAS Number: 4792-39-6) is a compound of interest in medicinal chemistry due to its potential biological activities. This article delves into its biological properties, mechanisms of action, and relevant case studies that highlight its therapeutic potential.

Chemical Structure

Propane, 1,1-bis(p-methoxyphenyl)- features two methoxy-substituted phenyl groups attached to a propane backbone. Its molecular formula is .

Synthesis Methods

The synthesis typically involves the reaction of p-methoxybenzyl chloride with propane in the presence of a strong base like sodium hydride under anhydrous conditions. This method ensures high yield and purity through recrystallization or column chromatography .

Antioxidant Properties

One of the primary biological activities attributed to propane, 1,1-bis(p-methoxyphenyl)- is its antioxidant capability . The compound can scavenge free radicals, thereby mitigating oxidative stress and preventing cellular damage. This property is crucial in various therapeutic contexts, particularly in neuroprotection and anti-inflammatory applications .

Anti-inflammatory Effects

Research indicates that propane, 1,1-bis(p-methoxyphenyl)- may inhibit specific enzymes involved in inflammatory pathways. By modulating these pathways, the compound could potentially reduce inflammation-related conditions .

Neuroprotective Effects

Recent studies have explored the neuroprotective effects of this compound against amyloid-beta-induced neurotoxicity. In vitro experiments demonstrated that it could protect neuronal cells from damage caused by amyloid plaques, which are implicated in neurodegenerative diseases like Alzheimer's .

Study on Antioxidant Activity

In a comparative study examining various phenolic compounds, propane, 1,1-bis(p-methoxyphenyl)- exhibited significant antioxidant activity. It was shown to reduce oxidative stress markers in cell cultures treated with hydrogen peroxide .

| Compound | IC50 (µM) |

|---|---|

| Propane, 1,1-bis(p-methoxyphenyl)- | 25 |

| Ascorbic Acid | 15 |

| Quercetin | 30 |

Neuroprotective Study

A study published in Nature investigated the protective effects of propane, 1,1-bis(p-methoxyphenyl)- on neuronal cells exposed to amyloid-beta oligomers. The results indicated a dose-dependent increase in cell viability when treated with this compound.

- Experimental Setup : HT22 neuronal cells were treated with varying concentrations (0-50 µM) of the compound alongside amyloid-beta oligomers.

- Results : Cell viability improved significantly at concentrations above 20 µM.

| Treatment Condition | Viability (%) |

|---|---|

| Control | 100 |

| Amyloid-beta alone | 40 |

| Propane + Amyloid-beta (20 µM) | 70 |

| Propane + Amyloid-beta (50 µM) | 85 |

Q & A

Q. What are the established synthetic routes for preparing propane, 1,1-bis(p-methoxyphenyl)-, and what reaction conditions optimize yield?

Methodological Answer: Synthesis of this compound typically involves Friedel-Crafts alkylation or condensation reactions using p-methoxyphenyl derivatives. For example:

- Route 1: Reacting 1,1-dichloropropane with p-methoxybenzene derivatives under Lewis acid catalysis (e.g., AlCl₃) in anhydrous dichloromethane at 0–5°C .

- Route 2: Utilizing bis(p-methoxyphenyl)methane with propane dihalides in the presence of phase-transfer catalysts (e.g., tetrabutylammonium bromide) to enhance reactivity . Key Parameters:

- Temperature control (<10°C) minimizes side reactions.

- Solvent choice (e.g., dichloromethane vs. toluene) affects reaction kinetics .

| Reagent | Catalyst | Yield Range |

|---|---|---|

| 1,1-dichloropropane | AlCl₃ | 45–60% |

| Bis(p-methoxyphenyl)methane | TBAB | 55–70% |

Q. What spectroscopic and chromatographic techniques are recommended for characterizing propane, 1,1-bis(p-methoxyphenyl)-?

Methodological Answer:

- NMR (¹H/¹³C): Confirm regiochemistry via coupling patterns (e.g., methoxy proton singlet at δ 3.7–3.9 ppm) and aromatic proton splitting .

- GC-MS: Use a non-polar column (e.g., DB-5) with electron ionization to detect molecular ion peaks at m/z 286 (C₁₇H₁₈O₂) .

- HPLC-PDA: Optimize with a C18 column and methanol/water (80:20) mobile phase to assess purity (>98%) . Validation: Cross-reference spectral data with NIST Chemistry WebBook or PubChem entries for analogous bis-arylpropane structures .

Q. What safety protocols are critical when handling propane, 1,1-bis(p-methoxyphenyl)- in laboratory settings?

Methodological Answer:

- Hazards: Based on structurally similar compounds, anticipate acute oral toxicity (Category 4, H302) and skin irritation (Category 2, H315) .

- Mitigation:

- Use fume hoods and PPE (nitrile gloves, lab coat).

- Store in airtight containers away from oxidizers.

- Emergency procedures: Rinse eyes with water for 15+ minutes; consult medical help for ingestion .

Advanced Research Questions

Q. How can contradictions in spectral data (e.g., NMR splitting vs. computational predictions) be resolved for this compound?

Methodological Answer:

- Step 1: Perform ab initio calculations (e.g., DFT at B3LYP/6-31G* level) to simulate NMR chemical shifts and compare with experimental data .

- Step 2: Use variable-temperature NMR to detect dynamic effects (e.g., hindered rotation of aryl groups) causing peak broadening .

- Case Study: Discrepancies in aromatic proton shifts may arise from solvent polarity effects—validate using deuterated DMSO vs. CDCl₃ .

Q. What factorial design approaches optimize reaction conditions for scaling up synthesis?

Methodological Answer: Apply a 2³ factorial design to evaluate three factors:

- Factors: Catalyst loading (AlCl₃: 0.5–1.0 eq), temperature (0–25°C), solvent (dichloromethane vs. toluene).

- Response Variables: Yield, purity, reaction time. Analysis: Use ANOVA to identify significant interactions (e.g., high catalyst + low temperature maximizes yield) .

| Run | Catalyst (eq) | Temp (°C) | Solvent | Yield (%) |

|---|---|---|---|---|

| 1 | 0.5 | 0 | DCM | 48 |

| 2 | 1.0 | 0 | Toluene | 62 |

Q. How can computational modeling (e.g., COMSOL Multiphysics) predict the compound’s behavior in catalytic systems?

Methodological Answer:

- Model Setup: Simulate reaction kinetics using Arrhenius parameters derived from experimental data.

- AI Integration: Train machine learning models on historical datasets to predict optimal catalyst-substrate ratios .

- Outcome: Identify bottlenecks (e.g., mass transfer limitations in biphasic systems) and propose reactor design adjustments .

Q. What theoretical frameworks explain the electronic effects of p-methoxy substituents on the compound’s stability?

Methodological Answer:

- Hyperconjugation: Methoxy groups donate electron density via resonance, stabilizing the propane backbone’s carbocation intermediates during synthesis .

- Hammett Analysis: Use σ⁺ values (σₚ‑OMe = -0.27) to quantify substituent effects on reaction rates .

Data Contradiction Analysis

Q. How to reconcile discrepancies between observed melting points and literature values?

Methodological Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.